molecular formula C17H15NO4 B11162244 Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate

Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate

Cat. No.: B11162244
M. Wt: 297.30 g/mol
InChI Key: CARWFLQLNHFWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate is a heterocyclic compound featuring a 1,2-benzoxazole core substituted with a benzyl group at position 3 and a methyl oxyacetate moiety at position 5. The benzoxazole scaffold is renowned for its bioactivity, particularly in neurological and metabolic applications, as seen in derivatives like zonisamide (an antiseizure agent) and PPARδ agonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate typically involves the reaction of 2-aminophenol with benzyl aldehyde in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP). The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) under irradiation with a blue LED light .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and TBHP.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

Antimicrobial Properties
Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate and its derivatives have shown promising antimicrobial activity. Studies indicate that benzoxazole derivatives exhibit a broad spectrum of antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 250 µg/mL against various strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The presence of the benzoxazole moiety is crucial for this activity, as it enhances the interaction with microbial targets.

Anticancer Potential
Research has also highlighted the anticancer properties of benzoxazole derivatives. For example, a study found that certain benzoxazole-based compounds exhibited significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values indicating potent activity . The structural modifications on the benzoxazole ring can influence the efficacy of these compounds, making them suitable candidates for further development in cancer therapy.

Synthetic Utility

Synthetic Strategies
The synthesis of this compound can be achieved through various methodologies involving the condensation of 2-aminophenol derivatives with aldehydes under different catalytic conditions. Recent advancements include the use of magnetic solid acid nanocatalysts that enhance yield and reduce reaction time . These synthetic approaches not only improve efficiency but also allow for the generation of diverse benzoxazole derivatives that can be screened for biological activity.

Material Science Applications
Beyond biological applications, this compound is being explored in materials science. Its unique chemical structure allows it to be integrated into polymer matrices or used as a precursor for novel materials with specific optical or electronic properties. The incorporation of benzoxazole units into polymers can enhance thermal stability and mechanical strength, making them suitable for advanced material applications.

Case Studies and Research Findings

StudyFindingsApplication
Moghaddam et al. (2023) Synthesized benzoxazole derivatives with significant cytotoxicity against cancer cell linesAnticancer drug development
Kumar et al. (2012) Demonstrated broad-spectrum antimicrobial activity of synthesized compoundsAntimicrobial agents
Layek et al. (2019) Evaluated the effectiveness of benzoxazole derivatives against resistant bacterial strainsDevelopment of new antibiotics

Mechanism of Action

The mechanism of action of methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms. In cancer research, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituents (Position 3) Substituents (Position 6) Biological Activity Key References
Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate (Target) Benzyl Methyl oxyacetate Not explicitly reported
{[5-methyl-3-(2-{4-(propan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethyl)-1,2-benzoxazol-6-yl]oxy}acetic acid Thiazol-ethyl with trifluoromethylphenyl Carboxylic acid PPARδ agonist
3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole Chloro(phenyl)methyl Methyl Antipsychotic potential (structural analog)

Key Observations:

In contrast, the thiazol-ethyl-trifluoromethylphenyl group in the PPARδ agonist () introduces polarity and hydrogen-bonding capacity via the thiazole and trifluoromethyl groups, critical for receptor binding . The chloro(phenyl)methyl group in ’s compound introduces steric bulk and electron-withdrawing effects, which may enhance stability but reduce solubility compared to the benzyl group .

Position 6 Substituents: The methyl oxyacetate in the target compound is less polar than the carboxylic acid in the PPARδ agonist. This difference suggests the target compound could act as a prodrug, with ester-to-acid conversion in vivo modulating bioavailability .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s methyl ester and benzyl group confer higher logP values compared to the carboxylic acid derivative (), favoring blood-brain barrier penetration.
  • Receptor Binding: The PPARδ agonist’s trifluoromethyl and thiazole groups enable strong hydrophobic and dipole interactions with the receptor’s ligand-binding domain, whereas the target compound’s benzyl group may prioritize non-specific membrane interactions .
  • Crystal Packing: ’s compound exhibits van der Waals-dominated packing due to its chloro(phenyl)methyl group .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate, and how can reaction conditions be optimized for high yield?

  • The compound can be synthesized via esterification of the corresponding carboxylic acid intermediate or through nucleophilic substitution on a pre-functionalized benzoxazole scaffold. Key steps include:

  • Horner–Wadsworth–Emmons (HWE) reaction : For introducing α,β-unsaturated ester motifs, which may serve as intermediates. Use phosphorus-based reagents (e.g., bis(benzylthio)phosphoryl derivatives) under anhydrous conditions with aldehydes to control stereochemistry .
  • Cyclization : Formation of the benzoxazole ring via condensation of hydroxylamine derivatives with ortho-substituted nitroarenes, followed by reduction and cyclization.
    • Optimization involves temperature control (e.g., reflux in THF), inert atmospheres, and catalysts like imidazole or iodine for phosphorylation steps .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify ester and benzoxazole moieties, with attention to coupling patterns for substituent orientation.
  • X-ray crystallography : For unambiguous structural determination. Software like SHELXL refines bond lengths, angles, and non-bonded interactions (e.g., Cl⋯H distances) .
  • HPLC : Retention time comparisons (using C18 columns) and SI (separation index) values ensure purity and differentiate from structurally similar byproducts .

Advanced Research Questions

Q. How do structural modifications at the 3-position of the benzoxazole core influence biological activity, and what methodologies validate these effects?

  • Structure-Activity Relationship (SAR) :

  • Diuretic activity : Substitution with electron-withdrawing groups (e.g., 2-fluorophenyl at the 3-position) enhances activity in saline-loaded mouse models. Halogens (Cl, Br) at the 7-position improve potency, as shown in analogs like [(7-bromo-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy]acetic acid .
  • Antimicrobial activity : Methyl ester derivatives with bulky substituents (e.g., benzyl) may reduce SI values below thresholds (SI < 80), necessitating in vitro MIC assays against Gram-positive/negative strains .
    • Validation : Use dose-response curves in animal models (e.g., water-loaded dogs) and competitive binding assays to identify target receptors .

Q. What crystallographic challenges arise during structural refinement of this compound, and how are computational tools applied to resolve them?

  • Challenges :

  • Non-bonded interactions : Repulsion between H atoms (e.g., H9⋯H11 = 2.25 Å) and Cl⋯H4 (3.12 Å) distort bond angles (e.g., C10–C9–C3 = 113.4°) .
  • Planarity deviations : The benzoxazole ring may exhibit slight non-planarity (max. deviation 0.023 Å), affecting electron density maps.
    • Solutions :
  • Use SHELXL for constrained refinement of riding H atoms and anisotropic displacement parameters.
  • Compare with analogous structures (e.g., 6-tert-butyl-4,5-dichloro-3-ethyl derivatives) to validate geometric parameters .

Q. How can contradictions in biological activity data between in vitro and in vivo models be systematically addressed?

  • Methodological reconciliation :

  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability (e.g., ester hydrolysis in plasma) to explain discrepancies.
  • Species-specific responses : Test in multiple models (e.g., mice vs. chimpanzees) to account for uricosuric activity variations .
  • Assay standardization : Use consistent parameters (e.g., saline-loading duration, microbial strains) to minimize variability .

Q. Methodological Tables

Table 1. Key Structural Parameters from X-ray Crystallography

ParameterValueReference
C10–C9–C3 bond angle113.4°
Cl⋯H4 distance3.12 Å
Benzoxazole ring planarityMax. deviation: 0.023 Å

Table 2. Biological Activity Parameters for Structural Analogs

CompoundActivity (Model)SI ValueReference
[(7-Bromo-3-(2-fluorophenyl)-...]Diuretic (dog)N/A
Methyl N-isovaleryl-L-isoleucine esterAntimicrobial (in vitro)72

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

methyl 2-[(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate

InChI

InChI=1S/C17H15NO4/c1-20-17(19)11-21-13-7-8-14-15(18-22-16(14)10-13)9-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3

InChI Key

CARWFLQLNHFWOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.